molecular formula C18H21NO5S B11420595 N-(1,1-dioxidotetrahydrothiophen-3-yl)-N-(furan-2-ylmethyl)-2-(3-methylphenoxy)acetamide

N-(1,1-dioxidotetrahydrothiophen-3-yl)-N-(furan-2-ylmethyl)-2-(3-methylphenoxy)acetamide

Cat. No.: B11420595
M. Wt: 363.4 g/mol
InChI Key: NTBZIQFPASEZLD-UHFFFAOYSA-N
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Description

N-(1,1-dioxidotetrahydrothiophen-3-yl)-N-(furan-2-ylmethyl)-2-(3-methylphenoxy)acetamide is a synthetic organic compound Its structure includes a tetrahydrothiophene ring, a furan ring, and a phenoxyacetamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(1,1-dioxidotetrahydrothiophen-3-yl)-N-(furan-2-ylmethyl)-2-(3-methylphenoxy)acetamide typically involves multiple steps:

    Formation of the Tetrahydrothiophene Ring: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.

    Introduction of the Furan Ring: The furan ring can be introduced via a Friedel-Crafts acylation reaction.

    Attachment of the Phenoxyacetamide Moiety: This step involves the reaction of phenoxyacetic acid with an amine derivative to form the amide bond.

Industrial Production Methods

Industrial production methods would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors, green chemistry principles, and advanced purification techniques.

Chemical Reactions Analysis

Types of Reactions

N-(1,1-dioxidotetrahydrothiophen-3-yl)-N-(furan-2-ylmethyl)-2-(3-methylphenoxy)acetamide can undergo various chemical reactions, including:

    Oxidation: The sulfur atom in the tetrahydrothiophene ring can be oxidized to form sulfoxides or sulfones.

    Reduction: The compound can be reduced to remove oxygen atoms or to convert double bonds to single bonds.

    Substitution: Various substituents can be introduced into the aromatic rings through electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be used.

    Substitution: Reagents like halogens, alkyl halides, and nitrating agents can be used under appropriate conditions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups into the aromatic rings.

Scientific Research Applications

N-(1,1-dioxidotetrahydrothiophen-3-yl)-N-(furan-2-ylmethyl)-2-(3-methylphenoxy)acetamide may have several scientific research applications:

    Chemistry: It can be used as a building block for the synthesis of more complex molecules.

    Biology: The compound may have potential as a bioactive molecule with applications in drug discovery and development.

    Medicine: It could be investigated for its potential therapeutic effects, such as anti-inflammatory, antimicrobial, or anticancer activities.

    Industry: The compound may be used in the development of new materials with specific properties, such as polymers or coatings.

Mechanism of Action

The mechanism of action of N-(1,1-dioxidotetrahydrothiophen-3-yl)-N-(furan-2-ylmethyl)-2-(3-methylphenoxy)acetamide would depend on its specific interactions with molecular targets. Potential mechanisms include:

    Enzyme Inhibition: The compound may inhibit specific enzymes by binding to their active sites.

    Receptor Modulation: It could interact with cellular receptors to modulate signaling pathways.

    DNA/RNA Interaction: The compound may bind to nucleic acids, affecting gene expression or replication.

Comparison with Similar Compounds

Similar Compounds

    N-(1,1-dioxidotetrahydrothiophen-3-yl)-N-(furan-2-ylmethyl)-2-(4-methylphenoxy)acetamide: Similar structure but with a different position of the methyl group on the phenoxy ring.

    N-(1,1-dioxidotetrahydrothiophen-3-yl)-N-(furan-2-ylmethyl)-2-(3-chlorophenoxy)acetamide: Similar structure but with a chlorine substituent instead of a methyl group.

Uniqueness

N-(1,1-dioxidotetrahydrothiophen-3-yl)-N-(furan-2-ylmethyl)-2-(3-methylphenoxy)acetamide is unique due to its specific combination of functional groups and ring systems, which may confer distinct chemical and biological properties compared to similar compounds.

Properties

Molecular Formula

C18H21NO5S

Molecular Weight

363.4 g/mol

IUPAC Name

N-(1,1-dioxothiolan-3-yl)-N-(furan-2-ylmethyl)-2-(3-methylphenoxy)acetamide

InChI

InChI=1S/C18H21NO5S/c1-14-4-2-5-16(10-14)24-12-18(20)19(11-17-6-3-8-23-17)15-7-9-25(21,22)13-15/h2-6,8,10,15H,7,9,11-13H2,1H3

InChI Key

NTBZIQFPASEZLD-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=CC=C1)OCC(=O)N(CC2=CC=CO2)C3CCS(=O)(=O)C3

Origin of Product

United States

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